molecular formula C13H23NO2 B7511234 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one

Cat. No. B7511234
M. Wt: 225.33 g/mol
InChI Key: KATJHCVHUSMQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one, also known as Methylpentedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant effects. Methylpentedrone is a derivative of cathinone, which is a natural stimulant found in the khat plant.

Mechanism of Action

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters in the brain. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, which results in increased stimulation and euphoria. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone also acts as a serotonin releasing agent, which means that it increases the levels of serotonin in the brain. This contributes to the overall effects of the drug, which include increased energy, alertness, and sociability.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been found to have a range of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been shown to have addictive properties, and chronic use can lead to tolerance and dependence.

Advantages and Limitations for Lab Experiments

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of synthetic cathinones on the central nervous system. However, there are also limitations to its use. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has addictive properties, and chronic use can lead to tolerance and dependence. It also has potential health risks, such as increased heart rate, blood pressure, and body temperature.

Future Directions

There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone. One area of interest is the long-term effects of chronic use on the brain and body. Another area of interest is the development of treatments for addiction and dependence on synthetic cathinones. Additionally, research could be conducted on the potential therapeutic uses of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone, such as for the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. It acts as a dopamine and norepinephrine reuptake inhibitor and increases the levels of these neurotransmitters in the brain. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has several advantages for use in lab experiments, but also has potential health risks and addictive properties. Future research could focus on the long-term effects of chronic use, the development of treatments for addiction and dependence, and the potential therapeutic uses of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone.

Synthesis Methods

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is synthesized from 4-methylpropiophenone and 2-bromo-1-phenylpentan-1-one using a Grignard reaction. The resulting product is then reduced using lithium aluminum hydride to form 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone. The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. It has been found to have similar effects to other cathinones, such as MDPV and Mephedrone. Studies have shown that 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which is similar to the effects of other stimulants such as cocaine and amphetamines.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-16-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATJHCVHUSMQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one

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